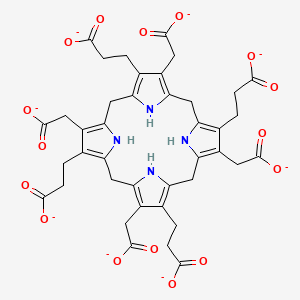

uroporphyrinogen I(8-)

Description

Significance of Tetrapyrrole Biosynthesis Pathways

Tetrapyrroles are a class of chemical compounds fundamental to nearly all life forms, serving as the prosthetic groups for a wide array of essential proteins. oup.commdpi.com The biosynthesis of these molecules is one of the most crucial metabolic pathways. frontierspecialtychemicals.com Its end-products include heme, chlorophyll (B73375), siroheme (B1205354), and cobalamin (vitamin B12). annualreviews.orgasm.org

Heme is indispensable as the prosthetic group in hemoglobin for oxygen transport, in cytochromes for cellular respiration and detoxification, and in various enzymes like catalases and peroxidases. mdpi.comnih.gov Chlorophylls are the primary pigments in photosynthesis, capturing light energy. annualreviews.org Siroheme is a vital cofactor for enzymes involved in nitrogen and sulfur assimilation, such as sulfite (B76179) and nitrite (B80452) reductases. annualreviews.orghu-berlin.de The intricate and highly regulated pathway of tetrapyrrole synthesis underscores its profound importance in sustaining core biological functions like respiration and photosynthesis. oup.comresearchgate.net

Overview of Porphyrinogen Isomers and Their Biochemical Origins

Porphyrinogens are cyclic tetrapyrroles that serve as intermediates in the biosynthesis of heme and other vital compounds. nih.gov A critical juncture in this pathway is the formation of uroporphyrinogen from the linear tetrapyrrole, hydroxymethylbilane (B3061235) (HMB). frontierspecialtychemicals.com At this stage, two primary isomers can be formed: uroporphyrinogen I and uroporphyrinogen III. nih.govnih.gov

The formation of these isomers is determined by enzymatic activity. The enzyme porphobilinogen (B132115) deaminase (also known as hydroxymethylbilane synthase) catalyzes the condensation of four molecules of porphobilinogen to create the linear HMB. nih.govutah.edu From here, two possibilities arise:

Uroporphyrinogen I: In the absence of a second enzyme, HMB will spontaneously and non-enzymatically cyclize to form uroporphyrinogen I. frontierspecialtychemicals.comwikipedia.org This isomer is characterized by a symmetrical arrangement of its acetic acid ("A") and propionic acid ("P") side chains, following a consistent AP-AP-AP-AP sequence around the macrocycle. wikipedia.org

Uroporphyrinogen III: In a healthy metabolic pathway, the enzyme uroporphyrinogen III synthase works in concert with porphobilinogen deaminase. utah.eduwikipedia.org This enzyme rapidly converts HMB into uroporphyrinogen III by inverting the final pyrrole (B145914) ring (ring D) before cyclization. utah.eduwikipedia.org This results in an asymmetrical, yet biologically crucial, AP-AP-AP-PA arrangement of the side chains. wikipedia.org

While other isomers are theoretically possible, only types I and III are known to occur in nature. nih.gov The asymmetrical uroporphyrinogen III is the essential precursor for heme, chlorophylls, and other functional tetrapyrroles. nih.govnih.gov

Positioning of Uroporphyrinogen I(8-) within Heme and Related Biosynthetic Routes

Uroporphyrinogen I is considered a metabolic byproduct or a shunt of the main heme synthesis pathway. nih.govwikipedia.org In normal physiological conditions, the vast majority of hydroxymethylbilane is efficiently converted to uroporphyrinogen III, making the formation of the type I isomer minimal. basicmedicalkey.com

Uroporphyrinogen I has no known biological function and is essentially a metabolic dead-end. nih.govutah.edu Although the enzyme uroporphyrinogen decarboxylase can act on uroporphyrinogen I to form coproporphyrinogen I, this subsequent product cannot be metabolized further by coproporphyrinogen oxidase. nih.govwikipedia.org Therefore, the type I isomer cannot proceed down the pathway to form protoporphyrin IX and, ultimately, heme. nih.govnih.gov

The significance of uroporphyrinogen I becomes apparent in certain pathological states. A deficiency in the enzyme uroporphyrinogen III synthase leads to the accumulation of hydroxymethylbilane, which then spontaneously cyclizes into the non-functional uroporphyrinogen I. ontosight.aicellmolbiol.org This accumulation is the biochemical hallmark of a rare genetic disorder known as Congenital Erythropoietic Porphyria (CEP). wikipedia.orgcellmolbiol.org

| Feature | Uroporphyrinogen I | Uroporphyrinogen III |

|---|---|---|

| Symmetry | Symmetrical (AP-AP-AP-AP) wikipedia.org | Asymmetrical (AP-AP-AP-PA) utah.eduwikipedia.org |

| Formation | Spontaneous, non-enzymatic cyclization of hydroxymethylbilane. frontierspecialtychemicals.com | Enzymatic cyclization of hydroxymethylbilane by Uroporphyrinogen III Synthase. wikipedia.org |

| Role in Metabolism | Non-functional byproduct; metabolic dead-end. nih.govutah.edu | Essential precursor for heme, chlorophylls, and other vital tetrapyrroles. nih.govnih.gov |

| Associated Condition of Accumulation | Congenital Erythropoietic Porphyria (CEP) due to UROS deficiency. wikipedia.orgontosight.ai | Accumulates in Porphyria Cutanea Tarda (PCT) due to UROD deficiency. nih.gov |

Historical Perspectives on Uroporphyrinogen I(8-) Discovery and Early Research

The history of uroporphyrinogen I is intrinsically linked to the study of a group of metabolic disorders called porphyrias. The first clinical case suggestive of what is now known as Congenital Erythropoietic Porphyria (CEP) was reported by Schultz in 1874. cellmolbiol.orgjcpsp.pk However, it was Hans Günther who, between 1911 and 1922, first recognized congenital porphyrias as inborn errors of metabolism, leading to the condition also being named Günther's disease. cellmolbiol.orgporphyriafoundation.org

The fundamental chemical work on porphyrins was advanced significantly by Hans Fischer, whose research on the structure of porphyrins and the synthesis of hemin (B1673052) earned him the Nobel Prize in 1930. cellmolbiol.org Following this, extensive research by various groups after 1945 elucidated the specific steps of the heme biosynthetic pathway. researchgate.net

A major breakthrough in understanding the role of uroporphyrinogen I came with the description of the specific enzyme defect in CEP. cellmolbiol.org Scientists discovered that a deficiency in the enzyme uroporphyrinogen III synthase (also called cosynthetase) was responsible for the disease. cellmolbiol.org This deficiency explained the massive accumulation of the type I isomers of uroporphyrin and coproporphyrin, which resulted from the spontaneous cyclization of hydroxymethylbilane in the absence of the functional enzyme. cellmolbiol.org This discovery solidified the position of uroporphyrinogen I as a key indicator of a specific enzymatic failure in the heme synthesis pathway. cellmolbiol.org

Structure

2D Structure

Properties

Molecular Formula |

C40H36N4O16-8 |

|---|---|

Molecular Weight |

828.7 g/mol |

IUPAC Name |

3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetrakis(carboxylatomethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)/p-8 |

InChI Key |

QTTNOSKSLATGQB-UHFFFAOYSA-F |

Canonical SMILES |

C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-] |

Origin of Product |

United States |

Biosynthetic Pathways and Formation Mechanisms of Uroporphyrinogen I 8

Non-Enzymatic Cyclization of Hydroxymethylbilane (B3061235) Leading to Uroporphyrinogen I(8-)

Uroporphyrinogen I is formed through the spontaneous, non-enzymatic cyclization of the linear tetrapyrrole, hydroxymethylbilane (HMB). researchgate.netresearchgate.net This process is distinct from the enzymatic formation of its isomer, uroporphyrinogen III, which is the primary precursor for heme.

The spontaneous cyclization of hydroxymethylbilane to uroporphyrinogen I is significantly influenced by the surrounding biochemical environment. In the absence of the enzyme uroporphyrinogen III synthase (UROS), HMB will spontaneously close to form the uroporphyrinogen I isomer. cellmolbiol.orgnih.govembopress.org This non-enzymatic reaction is favored by certain conditions and becomes the primary fate of HMB when the enzymatic pathway to uroporphyrinogen III is impaired. cellmolbiol.orgnih.gov The reaction is known to be accelerated by heating. uba.ar Light can also favor the spontaneous condensation of porphobilinogen (B132115) (the precursor to HMB) to form type I isomers. cuni.cz

| Factor | Influence on Uroporphyrinogen I Formation |

| Enzyme Absence | In the absence of uroporphyrinogen III synthase, hydroxymethylbilane spontaneously cyclizes to uroporphyrinogen I. cellmolbiol.orgnih.govembopress.orgresearchgate.net |

| Temperature | Heating accelerates the rate of non-enzymatic cyclization. uba.ar |

| Light | Favors the spontaneous condensation of precursors into type I isomers. cuni.cz |

The non-enzymatic cyclization of hydroxymethylbilane yields exclusively the uroporphyrinogen I isomer due to the inherent symmetry of the precursor molecule. embopress.org Hydroxymethylbilane consists of four pyrrole (B145914) rings linked in a chain, with each ring possessing an acetate (B1210297) (-CH₂-COOH) and a propionate (B1217596) (-CH₂-CH₂-COOH) side chain. hmdb.ca In the absence of enzymatic guidance, the linear molecule cyclizes without the inversion of any pyrrole rings. nih.govresearchgate.net This preserves the regular, alternating arrangement of the acetate and propionate side chains, resulting in the formation of the symmetric uroporphyrinogen I (AP-AP-AP-AP) isomer. nih.govresearchgate.net This is in stark contrast to the enzymatic reaction catalyzed by UROS, which inverts the final (D) ring to produce the asymmetric, biologically crucial uroporphyrinogen III (AP-AP-AP-PA) isomer. nih.govembopress.org

Role of Hydroxymethylbilane Synthase (Porphobilinogen Deaminase) in Uroporphyrinogen I(8-) Precursor Generation

Hydroxymethylbilane synthase (HMBS), also known as porphobilinogen deaminase (PBGD), is the enzyme directly responsible for synthesizing hydroxymethylbilane, the immediate precursor to uroporphyrinogen I. jaypeedigital.commedlineplus.govnih.gov

HMBS catalyzes the head-to-tail condensation of four molecules of the monopyrrole porphobilinogen (PBG) to create the linear tetrapyrrole, hydroxymethylbilane. researchgate.netplos.orgpnas.orgacs.org This polymerization occurs in a stepwise manner. pnas.orgacs.org The enzyme utilizes a unique dipyrromethane cofactor, which is covalently attached to the enzyme and acts as a primer for building the tetrapyrrole chain. acs.orgwikipedia.orgnih.gov Four PBG molecules are sequentially added, with the release of an ammonia (B1221849) molecule at each step, to form the final HMB product, which is then released from the enzyme. cuni.czwikipedia.org

The primary role of HMBS is to produce hydroxymethylbilane for the synthesis of uroporphyrinogen III. medlineplus.govnih.gov However, the product of HMBS, hydroxymethylbilane, is highly unstable. nih.gov In a healthy metabolic pathway, uroporphyrinogen III synthase (UROS) immediately converts HMB to uroporphyrinogen III. nih.gov If UROS activity is deficient, the HMB produced by HMBS has no metabolic fate other than to spontaneously cyclize into uroporphyrinogen I. nih.govnih.gov Therefore, the continuous activity of HMBS in the context of deficient UROS activity directly leads to the accumulation of the uroporphyrinogen I isomer. nih.gov

Diversion from Uroporphyrinogen III Biosynthesis and Consequent Uroporphyrinogen I(8-) Accumulation

The accumulation of uroporphyrinogen I is a hallmark of a specific disruption in the heme synthesis pathway. This diversion occurs when the linear precursor, hydroxymethylbilane, is shunted away from its normal enzymatic conversion to uroporphyrinogen III. researchgate.net

This metabolic rerouting is principally caused by the deficient activity of the enzyme uroporphyrinogen III synthase (UROS). cellmolbiol.orgmsdvetmanual.comrarediseases.org In genetic disorders such as Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, mutations in the UROS gene lead to a severe reduction in the enzyme's function. cellmolbiol.orgporphyriafoundation.orgresearchgate.net As a result, the substrate for UROS, hydroxymethylbilane, accumulates. msdvetmanual.com This excess hydroxymethylbilane is then non-enzymatically and spontaneously converted into the dead-end metabolite, uroporphyrinogen I, and its oxidized counterpart, uroporphyrin I. researchgate.netcellmolbiol.org This leads to a massive overproduction and accumulation of these type I isomers in tissues and bodily fluids. cellmolbiol.orgrarediseases.org

Enzymatic Catalysis by Uroporphyrinogen III Synthase in Canonical Pathway

In the canonical heme biosynthetic pathway, the enzyme uroporphyrinogen III synthase (UROS), also known as uroporphyrinogen-III cosynthase, plays a pivotal role. uniprot.orgwikipedia.org UROS catalyzes the conversion of the linear tetrapyrrole, hydroxymethylbilane (HMB), into the cyclic uroporphyrinogen III. uniprot.orgnih.govresearchgate.net This reaction is not a simple cyclization but involves a crucial intramolecular rearrangement. Specifically, UROS facilitates the inversion of the final pyrrole ring (ring D) of the HMB molecule before linking it to the first pyrrole unit (ring A). uniprot.org This enzymatic action ensures the formation of the asymmetric uroporphyrinogen III isomer, which is the essential precursor for the synthesis of vital molecules like heme, chlorophyll (B73375), and vitamin B12. uniprot.org The mechanism is thought to proceed through a spiro-pyrrolenine intermediate. nih.govhmdb.ca

The formation of uroporphyrinogen III is a branch point in the porphyrin pathway. uniprot.org In the presence of functional UROS, the pathway proceeds towards the synthesis of physiologically useful porphyrins.

Impact of Uroporphyrinogen III Synthase Deficiency on Uroporphyrinogen I(8-) Production

A deficiency in the activity of uroporphyrinogen III synthase has a profound impact on the fate of its substrate, hydroxymethylbilane. wikipedia.orgcellmolbiol.org When UROS activity is substantially decreased or absent, the enzymatic conversion of HMB to uroporphyrinogen III is impaired. wikipedia.orgreactome.org Consequently, HMB accumulates in cells, particularly in erythroid precursors within the bone marrow. wikipedia.orgnih.gov

This accumulated hydroxymethylbilane is unstable and undergoes spontaneous, non-enzymatic cyclization to form uroporphyrinogen I. nih.govwikipedia.orgcellmolbiol.org Unlike the enzymatically controlled formation of the III isomer, this spontaneous cyclization occurs without the inversion of the D-ring, resulting in a symmetrical molecule with an AP-AP-AP-AP arrangement of acetate (A) and propionate (P) side chains. rsc.org This condition, known as congenital erythropoietic porphyria (CEP) or Günther's disease, is a rare autosomal recessive disorder characterized by the significant accumulation of uroporphyrin I and its derivatives. reactome.orgnih.govnih.gov The accumulation of these type I isomers is pathogenic. wikipedia.orgscielo.br

| Enzyme | Substrate | Product (Normal Function) | Product (Deficient Function) | Associated Condition |

| Uroporphyrinogen III Synthase (UROS) | Hydroxymethylbilane | Uroporphyrinogen III | Uroporphyrinogen I | Congenital Erythropoietic Porphyria (CEP) |

Subsequent Enzymatic Conversion of Uroporphyrinogen I(8-)

Once formed, uroporphyrinogen I(8-) can be further metabolized by the next enzyme in the porphyrin pathway.

Uroporphyrinogen Decarboxylase Activity Towards Uroporphyrinogen I(8-)

The enzyme uroporphyrinogen decarboxylase (UROD) is responsible for the fifth step in the heme biosynthetic pathway. embopress.org Its function is to catalyze the sequential decarboxylation of the four acetate side chains of uroporphyrinogen to form coproporphyrinogen. uniprot.org Crucially, UROD is capable of acting on both the III and I isomers of uroporphyrinogen. uniprot.orgnih.govnih.gov Therefore, uroporphyrinogen I serves as a substrate for uroporphyrinogen decarboxylase. uniprot.orgwikipedia.org

Kinetic studies have indicated that UROD exhibits a preference for the III isomer, showing a lower Michaelis constant (Km) and a higher maximum velocity (Vmax) for uroporphyrinogen III compared to the I isomer. pnas.org Despite this, the enzymatic conversion of uroporphyrinogen I by UROD proceeds, leading to the formation of coproporphyrinogen I. nih.govembopress.org

Formation and Accumulation of Coproporphyrinogen I from Uroporphyrinogen I(8-)

The action of uroporphyrinogen decarboxylase on uroporphyrinogen I results in the formation of coproporphyrinogen I. wikipedia.orgwikipedia.org This reaction involves the removal of the four carboxymethyl groups from the uroporphyrinogen I molecule, converting them into methyl groups. wikipedia.org

Structural Isomerism and Stereochemical Considerations of Uroporphyrinogens

Molecular Architecture and Side Chain Arrangement in Uroporphyrinogen I(8-)

Uroporphyrinogen I is a cyclic tetrapyrrole characterized by a highly symmetrical arrangement of its side chains. wikipedia.org The molecule consists of a hexahydroporphine core, with each of the four pyrrole (B145914) rings substituted with a carboxymethyl (acetic acid, "A") group and a carboxyethyl (propionic acid, "P") group. wikipedia.org In uroporphyrinogen I, these side chains are arranged in a perfectly ordered, repeating sequence around the macrocycle: AP-AP-AP-AP. nih.govwikipedia.org

Uroporphyrinogen I(8-) is the octacarboxylate anion of uroporphyrinogen I, meaning all eight of its carboxylic acid groups are deprotonated. ebi.ac.uk This anionic state is the predominant form under physiological pH conditions. ebi.ac.uk The molecular formula for the neutral uroporphyrinogen I is C₄₀H₄₄N₄O₁₆, while its octaanionic form is C₄₀H₃₆N₄O₁₆⁸⁻. wikipedia.orgebi.ac.uk

The symmetrical nature of uroporphyrinogen I arises from the non-enzymatic, spontaneous cyclization of the linear tetrapyrrole precursor, hydroxymethylbilane (B3061235). wikipedia.orgasm.org In the absence of the enzyme uroporphyrinogen III synthase, hydroxymethylbilane cyclizes in a manner that preserves the regular, alternating arrangement of the acetate (B1210297) and propionate (B1217596) side chains present in the linear precursor. wikipedia.org

Comparative Structural Analysis of Uroporphyrinogen I(8-) and Uroporphyrinogen III

The key distinction between uroporphyrinogen I and its isomer, uroporphyrinogen III, lies in the arrangement of the side chains on the fourth, or D, pyrrole ring. wikipedia.orgwikipedia.org While uroporphyrinogen I exhibits a consistent AP-AP-AP-AP pattern, uroporphyrinogen III has an asymmetrical arrangement of AP-AP-AP-PA. wikipedia.orgwikipedia.org This seemingly minor difference, the reversal of the acetate and propionate groups on the D ring, has profound biological consequences. Uroporphyrinogen III is the essential precursor for all biologically functional porphyrins, including heme, whereas uroporphyrinogen I is a non-functional byproduct. nih.gov

The structural disparity also influences their interaction with enzymes. For instance, uroporphyrinogen decarboxylase, the enzyme that converts uroporphyrinogen to coproporphyrinogen, shows a higher affinity and catalytic rate for the III isomer. pnas.org The asymmetrical structure of uroporphyrinogen III allows for a more extensive network of hydrogen bonds within the enzyme's active site compared to the symmetrical I isomer. pnas.org

| Feature | Uroporphyrinogen I | Uroporphyrinogen III |

|---|---|---|

| Side Chain Arrangement | Symmetrical (AP-AP-AP-AP) nih.govwikipedia.org | Asymmetrical (AP-AP-AP-PA) wikipedia.orgwikipedia.org |

| Formation | Spontaneous, non-enzymatic cyclization of hydroxymethylbilane wikipedia.orgresearchgate.net | Enzymatic cyclization of hydroxymethylbilane by uroporphyrinogen III synthase youtube.comresearchgate.net |

| Biological Role | Metabolic byproduct with no known useful function in humans nih.gov | Essential precursor for heme, chlorophylls, and vitamin B12 wikipedia.orgyoutube.com |

| Clinical Significance | Accumulates in congenital erythropoietic porphyria nih.govwikipedia.org | Deficiency in its synthesis leads to congenital erythropoietic porphyria youtube.com |

Mechanisms of Isomer Differentiation in Biological Systems

The differentiation between the formation of uroporphyrinogen I and uroporphyrinogen III is a critical control point in heme biosynthesis, governed by the enzyme uroporphyrinogen III synthase. utah.eduwikipedia.org In the normal biosynthetic pathway, porphobilinogen (B132115) deaminase (also known as uroporphyrinogen I synthase) polymerizes four molecules of porphobilinogen to form the linear tetrapyrrole, hydroxymethylbilane. asm.orgutah.edu

In the absence of uroporphyrinogen III synthase, hydroxymethylbilane spontaneously cyclizes to form the symmetric uroporphyrinogen I. wikipedia.orgresearchgate.net However, in a healthy biological system, uroporphyrinogen III synthase rapidly intercepts the linear precursor. utah.edu This enzyme catalyzes an intricate intramolecular rearrangement. ebi.ac.uk The proposed mechanism involves the flipping of the D pyrrole ring of hydroxymethylbilane before the cyclization is completed. nih.gov This process is thought to proceed through a spiro-pyrrolenine intermediate, which facilitates the inversion of the D-ring substituents. ebi.ac.uknih.govrsc.org The result is the formation of the asymmetric, physiologically vital uroporphyrinogen III. utah.edu

Research Methodologies for the Study of Uroporphyrinogen I 8

Spectroscopic Methods for Detection and Quantification of Uroporphyrinogen I(8-) Derivatives

Spectroscopic techniques are fundamental in the study of porphyrins and their derivatives, including uroporphyrinogen I. These methods exploit the unique light-absorbing and emitting properties of these molecules.

Porphyrins, the oxidized and more stable counterparts of porphyrinogens, exhibit characteristic and intense absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. core.ac.ukjhuapl.edu A prominent feature is the Soret band, a very strong absorption peak typically found around 400 nm. jhuapl.edutandfonline.com In addition to the Soret band, there are several weaker absorption bands in the 500-700 nm region, known as Q-bands. core.ac.uktandfonline.com The precise wavelengths and intensities of these bands can be influenced by the specific porphyrin, its metalation state, and the solvent environment. core.ac.uklasalle.edu UV-Vis spectrophotometry can be used for the quantitative analysis of porphyrins, leveraging their strong light absorption. core.ac.uk Derivative spectrophotometry, which plots the rate of change of absorbance versus wavelength, can enhance the resolution of overlapping spectral bands, aiding in the identification of specific porphyrins in a mixture. tandfonline.com

Fluorescence spectroscopy is another highly sensitive method for detecting and quantifying porphyrins. ru.nl Porphyrins are typically fluorescent, emitting light at longer wavelengths after being excited by light of a shorter wavelength. jhuapl.eduru.nl This property is widely used as a detection method in chromatography. researchgate.net The fluorescence intensity is proportional to the concentration of the porphyrin, allowing for quantification at very low levels. Time-resolved fluorescence measurements can provide additional information about the porphyrin's environment and the presence of aggregates. ru.nl

While uroporphyrinogen I itself is not colored or fluorescent, it is readily oxidized to the highly colored and fluorescent uroporphyrin I. This conversion allows for indirect spectroscopic detection and quantification.

Table 1: Spectroscopic Properties of a Representative Porphyrin

| Property | Wavelength Range/Value | Description |

| Soret Band | ~400 nm | Intense UV-Vis absorption band characteristic of porphyrins. jhuapl.edutandfonline.com |

| Q-Bands | 500-700 nm | Weaker absorption bands in the visible region. core.ac.uktandfonline.com |

| Fluorescence Emission | Dependent on excitation wavelength | Porphyrins emit light at a longer wavelength when excited. jhuapl.eduru.nl |

Chromatographic Techniques for Separation and Analysis of Uroporphyrinogen I(8-) and Related Metabolites

Chromatography is essential for separating the complex mixtures of porphyrins and their precursors found in biological samples. This separation is crucial for accurate identification and quantification, especially for distinguishing between isomers like uroporphyrin I and III.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is the most widely used technique for the separation and analysis of porphyrins and their isomers. researchgate.netnih.govnih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the standard method. researchgate.netnih.govnih.gov

The separation is typically based on the number of carboxylic acid groups on the porphyrin molecule, with porphyrins eluting in order of decreasing polarity. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of porphyrins within a single analytical run. nih.govresearchgate.net Common mobile phases consist of mixtures of methanol (B129727) or acetonitrile (B52724) with an aqueous buffer, such as ammonium (B1175870) acetate (B1210297). researchgate.netnih.govnih.gov The pH of the buffer can significantly affect the retention and resolution of the porphyrin isomers. nih.gov

Fluorescence detection is frequently coupled with HPLC for the sensitive and specific detection of porphyrins. researchgate.net Amperometric detection, which measures the current generated by the oxidation or reduction of the analyte, has also been used for the detection of porphyrinogens. nih.govportlandpress.com HPLC methods have been developed to separate uroporphyrin isomers I and III, which is critical for the diagnosis of certain porphyrias. nih.govportlandpress.com

Table 2: Typical HPLC Parameters for Porphyrin Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-phase C18 (ODS) | Separates compounds based on polarity. researchgate.netnih.govnih.gov |

| Mobile Phase | Acetonitrile/Methanol and Ammonium Acetate Buffer | Elutes the porphyrins from the column. researchgate.netnih.govnih.gov |

| Elution | Gradient | Allows for the separation of a wide range of porphyrins. nih.govresearchgate.net |

| Detection | Fluorescence or Mass Spectrometry | Provides sensitive and specific detection of the separated compounds. researchgate.netnih.gov |

Mass Spectrometry-Based Approaches for Uroporphyrinogen I(8-) Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for the identification and structural characterization of porphyrins and their precursors. nih.govworldscientific.com When coupled with HPLC (LC-MS), it provides a highly specific and sensitive method for analyzing complex biological samples. nih.govworldscientific.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of porphyrins, as it allows for the ionization of these molecules with minimal fragmentation. nih.govnih.gov The resulting mass spectra typically show the protonated molecular ion [M+H]+. pnas.orgresearchgate.net High-resolution mass spectrometry can provide the exact mass of the molecule, which aids in determining its elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to obtain structural information. nih.govnih.gov The fragmentation pattern of a porphyrin can reveal details about its structure, such as the nature and position of its side chains. nih.gov For uroporphyrinogen, a characteristic fragmentation involves the cleavage of the methylene (B1212753) bridges connecting the pyrrole (B145914) rings. nih.gov LC-MS/MS has been successfully used to identify and characterize hydroxylated derivatives of uroporphyrin I. ebi.ac.ukglobalauthorid.com It is important to be aware of potential interferences, such as polyethylene (B3416737) glycols (PEGs), which can co-elute with and have similar masses to porphyrinogens, complicating data interpretation. nih.gov

Enzymatic Activity Assays for Uroporphyrinogen I(8-) Producing and Metabolizing Enzymes

Assays that measure the activity of enzymes involved in the heme biosynthesis pathway are crucial for understanding the metabolism of uroporphyrinogen I and for the diagnosis of porphyrias. testing.comnih.govmdpi.com

The primary enzyme responsible for the production of uroporphyrinogen I is hydroxymethylbilane (B3061235) synthase (also known as porphobilinogen (B132115) deaminase). In the absence of uroporphyrinogen III synthase, the linear tetrapyrrole hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I. portlandpress.com Assays for hydroxymethylbilane synthase activity typically measure the formation of uroporphyrin I after chemical oxidation of the uroporphyrinogen I product. nih.gov

Uroporphyrinogen decarboxylase is the enzyme that metabolizes uroporphyrinogen I by sequentially removing the four acetate side chains to form coproporphyrinogen I. nih.gov Assays for this enzyme often use uroporphyrinogen III or pentacarboxyporphyrinogen I as a substrate and measure the formation of the product, coproporphyrinogen. nih.govnih.govaopwiki.org The product can be quantified by HPLC with fluorescence detection or by mass spectrometry. nih.govnih.gov These assays can be performed using erythrocyte lysates or other tissue homogenates. nih.govnih.gov

Table 3: Key Enzymes in Uroporphyrinogen I Metabolism

| Enzyme | Substrate | Product | Role in Uroporphyrinogen I Metabolism |

| Hydroxymethylbilane Synthase | Porphobilinogen | Hydroxymethylbilane (spontaneously cyclizes to Uroporphyrinogen I) | Produces the precursor to uroporphyrinogen I. portlandpress.comnih.gov |

| Uroporphyrinogen Decarboxylase | Uroporphyrinogen I | Coproporphyrinogen I | Metabolizes uroporphyrinogen I. nih.gov |

Isotope Labeling Strategies for Tracing Uroporphyrinogen I(8-) Metabolic Flux

Isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By introducing atoms with a non-natural isotopic composition (e.g., ¹³C or ¹⁵N) into a precursor molecule, researchers can follow its conversion into various products. nih.govnih.gov

In the context of porphyrin biosynthesis, precursors such as glycine (B1666218) or δ-aminolevulinic acid (ALA) can be labeled with stable isotopes like ¹³C or ¹⁵N. nih.govnih.govresearchgate.net These labeled precursors are then incorporated into the porphyrin ring structure. The distribution of the isotopes in the resulting porphyrins, including uroporphyrin I, can be analyzed using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. ontosight.aichemrxiv.org

This approach allows for the quantitative analysis of metabolic flux through the heme biosynthesis pathway and can provide insights into the regulation of this pathway under different physiological or pathological conditions. For instance, ¹³C-labeled coproporphyrin III has been used to study porphyrin metabolism. ontosight.ai Isotope labeling can also be used to differentiate between newly synthesized porphyrins and the existing cellular pool. nih.gov

Protein Expression and Purification Techniques for Uroporphyrinogen I(8-) Relevant Enzymes

To perform detailed biochemical and structural studies of the enzymes involved in uroporphyrinogen I metabolism, it is often necessary to produce large quantities of pure protein. This is typically achieved through recombinant protein expression and subsequent purification. nih.govnih.gov

The genes encoding enzymes such as uroporphyrinogen III synthase have been cloned into expression vectors, which are then introduced into a host organism, commonly Escherichia coli. nih.govnih.govembopress.org The host cells can be induced to overproduce the desired enzyme, sometimes to levels hundreds or even thousands of times higher than in the native organism. nih.govnih.gov

After expression, the cells are lysed, and the target enzyme is purified from the cell extract using a series of chromatographic techniques. These can include ion-exchange chromatography, affinity chromatography (e.g., using a His-tag), and size-exclusion chromatography. nih.govraybiotech.com The purity of the enzyme can be assessed by methods such as SDS-PAGE. raybiotech.com The availability of purified recombinant enzymes has been instrumental in characterizing their kinetic properties, determining their three-dimensional structures, and elucidating their reaction mechanisms. nih.govnih.govembopress.orgjst.go.jp

Theoretical and Computational Investigations Pertaining to Uroporphyrinogen I 8

Molecular Modeling and Dynamics Simulations of Uroporphyrinogen I(8-) Conformations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the three-dimensional structures and dynamic behavior of molecules over time. researchgate.net These methods are crucial for understanding the flexibility and preferred shapes (conformations) of complex molecules like uroporphyrinogen I(8-).

While extensive MD simulations focusing solely on the isolated uroporphyrinogen I(8-) molecule in solution are not widely documented in the reviewed literature, significant insights can be drawn from studies of its complexes with enzymes. Crystal structures of uroporphyrinogen decarboxylase (UROD) bound to its product, coproporphyrinogen I (the decarboxylated form of uroporphyrinogen I), reveal that the tetrapyrrole macrocycle adopts a distinct domed conformation . embopress.org This doming is necessary for the molecule to fit within the enzyme's active site, where it is held against a collar of hydrophobic residues. embopress.org

Quantum Chemical Studies of Non-Enzymatic Uroporphyrinogen I(8-) Formation Pathways

Uroporphyrinogen I is formed via the spontaneous cyclization of the linear tetrapyrrole, hydroxymethylbilane (B3061235) (HMB), in the absence of the enzyme uroporphyrinogen III synthase (U3S). nih.govembopress.orguga.edu Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to investigate the energetics and mechanisms of tetrapyrrole cyclization, shedding light on why this non-enzymatic pathway occurs.

DFT studies comparing the enzymatic and non-enzymatic reactions suggest that the key role of the U3S enzyme is to bind HMB in a specific conformation that prevents the spontaneous reaction. nih.govresearchgate.netacs.org The enzyme shields the terminal A and D rings of the linear HMB from each other, guiding the molecule to cyclize into the asymmetric uroporphyrinogen III isomer. nih.govresearchgate.net

In the absence of the enzyme, HMB is free in solution and its ends can readily react. The formation of uroporphyrinogen I proceeds through an electrophilic substitution mechanism, where the terminal pyrrole (B145914) ring (ring D) attacks the other end of the molecule (ring A), leading to the formation of the symmetric macrocycle. researchgate.netebi.ac.uk This reaction is spontaneous and highlights a fundamental chemical property of HMB that biological systems must control to produce the correct isomer for heme synthesis. researchgate.net

Table 1: Key Aspects of Non-Enzymatic Uroporphyrinogen I Formation

| Feature | Description | Reference |

|---|---|---|

| Precursor | Hydroxymethylbilane (HMB) | nih.gov |

| Condition | Absence of Uroporphyrinogen III Synthase (U3S) | embopress.org |

| Mechanism | Spontaneous cyclization via electrophilic attack | researchgate.netebi.ac.uk |

| Product | Uroporphyrinogen I (symmetric AP-AP-AP-AP side chain arrangement) | embopress.org |

| Computational Insight | DFT studies show U3S prevents this pathway by sterically shielding the ends of HMB. | nih.govresearchgate.net |

Computational Analysis of Enzyme-Substrate Interactions in Uroporphyrinogen I(8-) Related Reactions

Although uroporphyrinogen I is not on the main metabolic pathway, it is a substrate for the enzyme uroporphyrinogen decarboxylase (UROD), which converts it to coproporphyrinogen I. embopress.org Computational methods, including molecular docking, MD simulations, and combined Quantum Mechanics/Molecular Mechanics (QM/MM), have been instrumental in elucidating the interactions between uroporphyrinogen isomers and UROD.

These studies have identified several key amino acid residues in the UROD active site that are critical for binding and catalysis. An invariant aspartate residue (Asp86 in human UROD) forms crucial hydrogen bonds with the central pyrrole NH groups of the substrate, helping to position it correctly and stabilize charged intermediates during the reaction. embopress.org

Furthermore, positively charged arginine residues (Arg37 and Arg41 in human UROD) are vital for interacting with the negatively charged acetate (B1210297) and propionate (B1217596) side chains of the uroporphyrinogen molecule. ufp.pt QM/MM and DFT calculations have shown that Arg37 acts as a proton donor, which is a rate-limiting step in the decarboxylation reaction. nih.govnih.gov The precise arrangement of these residues allows the enzyme to bind both the symmetric uroporphyrinogen I and the asymmetric uroporphyrinogen III isomers and process them.

Table 2: Computationally Identified Interactions in Uroporphyrinogen Decarboxylase (UROD)

| Interacting Residue (Human UROD) | Interacting Part of Substrate | Type of Interaction | Computational Method | Reference |

|---|---|---|---|---|

| Asp86 | Pyrrole NH groups | Hydrogen Bonding, Electrostatic Stabilization | X-ray Crystallography, Mutagenesis | embopress.org |

| Arg37 | Acetate/Propionate Side Chains | Pi-cation interactions, Hydrogen Bonds | Molecular Dynamics, QM/MM | ufp.ptnih.gov |

| Arg37 | Pyrrole Ring | Proton Donor for Catalysis | DFT, QM/MM | nih.govnih.gov |

| Arg41 | Acetate/Propionate Side Chains | Stabilizing Interactions | DFT Calculations | ufp.pt |

Evolutionary Trajectories of Enzymes Affecting Uroporphyrinogen I(8-) Metabolism

The evolution of the enzymes that interact with uroporphyrinogen I provides a broader context for its metabolic significance. The two primary enzymes are uroporphyrinogen III synthase (U3S), which prevents its formation, and uroporphyrinogen decarboxylase (UROD), which can metabolize it.

Phylogenetic analyses, which compare the gene and protein sequences of these enzymes across a vast range of species, have been conducted using computational tools like Clustal-W and PhyML. These studies reveal that both U3S and UROD are highly conserved throughout evolution, from bacteria to humans. For instance, a phylogenetic analysis of U3S from 39 different chordate taxa confirmed it to be a highly conserved protein, with approximately 85% sequence conservation. This high degree of conservation underscores the critical importance of the heme biosynthetic pathway and the necessity of precise enzymatic control to prevent the accumulation of non-functional isomers like uroporphyrinogen I.

The presence and conservation of these enzymes across all domains of life suggest that the fundamental mechanisms for handling uroporphyrinogen isomers were established very early in evolutionary history.

Comparative Biochemical Analysis of Uroporphyrinogen I 8 Across Biological Systems

Occurrence and Metabolism of Uroporphyrinogen I(8-) in Prokaryotic Organisms

In prokaryotes, the biosynthesis of tetrapyrroles, including heme, is a fundamental process. nih.gov The core pathway leading to the formation of uroporphyrinogen III is highly conserved across archaea and bacteria. nih.gov Uroporphyrinogen I arises from the non-enzymatic cyclization of the linear tetrapyrrole precursor, hydroxymethylbilane (B3061235), particularly when the enzyme uroporphyrinogen III synthase is deficient or absent. wikipedia.orgresearchgate.net

In many bacteria, the synthesis of 5-aminolevulinic acid (ALA), the initial precursor, can occur via two different routes: the C5 pathway, which is common in most bacteria and archaea, or the Shemin (C4) pathway. nih.govwikipedia.org Eight molecules of ALA are then converted to uroporphyrinogen III through a series of enzymatic steps. nih.gov Uroporphyrinogen I is formed when this process is disrupted. wikipedia.org

Some prokaryotes, like certain species of Propionibacterium, are known to produce significant amounts of porphyrins, including coproporphyrin III, which is derived from uroporphyrinogen III. asm.orgnih.gov Variations in porphyrin production have been observed among different species and strains of these bacteria. nih.gov

In archaea, the heme biosynthesis pathway can differ significantly from that in bacteria. researchgate.netresearchgate.net While the initial steps to form uroporphyrinogen III are conserved, some archaea and sulfate-reducing bacteria utilize an alternative pathway where siroheme (B1205354) is synthesized from uroporphyrinogen III and then converted to heme. nih.govresearchgate.netfrontiersin.org The regulation of this pathway is complex and can be influenced by factors such as the availability of iron and the presence of specific regulatory proteins. frontiersin.org

| Organism Type | Key Metabolic Features | Regulatory Mechanisms | References |

|---|---|---|---|

| General Bacteria | Formation of uroporphyrinogen I from non-enzymatic cyclization of hydroxymethylbilane. | Regulation at the level of ALA synthesis and subsequent enzymatic steps. | wikipedia.orgnih.gov |

| Propionibacterium species | Variable production of porphyrins, including derivatives of uroporphyrinogen III. | Presence of repressor genes like deoR can influence porphyrin production. | asm.orgnih.gov |

| Archaea | Alternative heme biosynthesis pathway involving siroheme as an intermediate derived from uroporphyrinogen III. | Complex regulation involving iron availability and specific enzymes like SUMT and PC2-DH. | nih.govnih.govresearchgate.net |

Uroporphyrinogen I(8-) in Eukaryotic Models Beyond Humans (e.g., yeast, plants, other mammals)

In eukaryotes, the biosynthesis of heme and other tetrapyrroles is also a highly conserved process, with uroporphyrinogen I typically being a minor byproduct. researchgate.net However, its accumulation can be observed in certain genetic or induced metabolic disorders.

Yeast (Saccharomyces cerevisiae) : Yeast has been a valuable model for studying heme biosynthesis. The HEM12 gene in S. cerevisiae encodes uroporphyrinogen decarboxylase, the enzyme that converts uroporphyrinogen III to coproporphyrinogen III. nih.gov Mutations in this gene can lead to the accumulation of uroporphyrins. nih.gov Studies have shown that certain compounds can inhibit heme synthesis in yeast, leading to the accumulation of uroporphyrinogen and its derivatives. asm.org The regulation of this pathway in yeast involves multiple enzymes, and imbalances can lead to the buildup of intermediates. oup.com

Plants : In plants, tetrapyrrole biosynthesis is crucial for the production of chlorophyll (B73375) and heme. tandfonline.com The pathway is highly regulated, and uroporphyrinogen III is a key branch point intermediate. researchgate.net Reduced activity of uroporphyrinogen decarboxylase in transgenic tobacco plants has been shown to lead to the accumulation of uroporphyrin and light-dependent necrosis, indicating the phototoxic nature of these accumulating porphyrins. oup.com

Other Mammals : Congenital erythropoietic porphyria (CEP), a condition characterized by the accumulation of uroporphyrinogen I, has been documented in various animals, including cattle, cats, pigs, and the fox squirrel (Sciurus niger). jci.orgmsdvetmanual.commsdvetmanual.com In the fox squirrel, a natural deficiency in uroporphyrinogen III cosynthetase leads to high concentrations of uroporphyrin I in various tissues. jci.orgnih.gov This animal model has been instrumental in understanding the pathogenesis of human CEP. jci.org The disease in animals, as in humans, is characterized by the accumulation of porphyrin I isomers due to decreased activity of uroporphyrinogen III synthase. msdvetmanual.com

| Organism | Key Metabolic Features related to Uroporphyrinogen I | Observed Phenotypes/Conditions | References |

|---|---|---|---|

| Yeast (Saccharomyces cerevisiae) | Mutations in HEM12 (uroporphyrinogen decarboxylase) lead to uroporphyrin accumulation. Inhibition of heme synthesis can also cause accumulation. | Accumulation of Zn-porphyrins and other intermediates. | nih.govnih.govasm.org |

| Plants (e.g., Tobacco) | Reduced uroporphyrinogen decarboxylase activity leads to uroporphyrin accumulation. | Stunted growth and necrotic leaf lesions under high light. | oup.com |

| Fox Squirrel (Sciurus niger) | Natural deficiency of uroporphyrinogen III cosynthetase. | High concentrations of uroporphyrin I in bones, teeth, blood, and tissues. | jci.orgnih.gov |

| Other Mammals (Cattle, Cats, Pigs) | Congenital erythropoietic porphyria due to decreased uroporphyrinogen III synthase activity. | Photosensitivity, red-brown discoloration of teeth and bones, and anemia. | msdvetmanual.commsdvetmanual.com |

Inter-Species Variations in Uroporphyrinogen I(8-) Metabolic Regulation

The fundamental difference in the formation of uroporphyrinogen I versus uroporphyrinogen III lies in the action of uroporphyrinogen III synthase. wikipedia.org In its absence, the linear precursor hydroxymethylbilane spontaneously cyclizes to form the symmetric uroporphyrinogen I isomer. wikipedia.orgresearchgate.net The efficiency and regulation of this enzyme are therefore critical in determining the ratio of the two isomers.

In prokaryotes, the diversity of heme biosynthesis pathways contributes to regulatory variations. nih.gov The alternative pathway in archaea, for instance, introduces different enzymatic steps and regulatory points compared to the more classical pathways in bacteria. researchgate.netfrontiersin.org

In eukaryotes, while the core pathway is conserved, the regulation can be tissue-specific and influenced by various factors. For example, in mammals, the regulation of heme synthesis in the liver differs from that in erythroid cells. researchgate.netuct.ac.za Furthermore, the susceptibility to developing conditions like porphyria cutanea tarda, which involves the inhibition of uroporphyrinogen decarboxylase, can vary between species and even between different strains of mice, suggesting genetic determinants in the regulation of this pathway. oecd.org

The stability and activity of the enzymes themselves can also be a source of inter-species variation. The uroporphyrinogen III cosynthetase in the fox squirrel, for example, is noted to be much more unstable than the enzyme in the gray squirrel, providing a potential explanation for its lower activity and the resulting overproduction of uroporphyrin I. jci.org

Future Directions in Uroporphyrinogen I 8 Research

Elucidation of Regulatory Mechanisms Governing Uroporphyrinogen I(8-) Formation and Accumulation

Future research will focus on a deeper understanding of the regulatory mechanisms that control the formation and buildup of uroporphyrinogen I. This involves investigating the factors that influence the delicate balance between the enzymatic formation of uroporphyrinogen III and the spontaneous cyclization of hydroxymethylbilane (B3061235) to uroporphyrinogen I. nih.govnih.gov

Key areas of investigation include:

Transcriptional and Post-Translational Regulation of Uroporphyrinogen III Synthase (UROS): A primary determinant of uroporphyrinogen I formation is the activity of UROS. nih.gov Future studies will likely delve into the transcriptional regulation of the UROS gene, identifying transcription factors and signaling pathways that modulate its expression in different tissues and under various physiological and pathological conditions. nih.gov Furthermore, post-translational modifications of the UROS enzyme, such as phosphorylation or acetylation, could play a crucial role in regulating its activity and stability, thereby influencing the uroporphyrinogen I/III ratio.

Impact of Cellular Redox State: The non-enzymatic oxidation of uroporphyrinogen to uroporphyrin is a critical step in its accumulation and subsequent pathological effects. aopwiki.org The cellular redox environment, influenced by factors like iron levels and the activity of antioxidant enzymes, likely plays a significant role in this process. aopwiki.org Research is needed to clarify how cellular oxidative stress modulates the stability and oxidation of uroporphyrinogen I.

Substrate Availability and Flux through the Heme Synthesis Pathway: The rate of hydroxymethylbilane production, the precursor for both uroporphyrinogen isomers, is a key control point. Factors that upregulate the initial steps of heme synthesis, such as the induction of 5-aminolevulinate synthase (ALAS), can lead to an increased flux through the pathway. nih.govnih.gov When the capacity of UROS is exceeded, it can result in a higher proportion of hydroxymethylbilane being converted to uroporphyrinogen I. nih.gov Understanding the interplay between pathway induction and enzyme kinetics is crucial.

Inhibitory Factors: The identification of endogenous or exogenous molecules that can inhibit UROS activity is an important area of future research. For instance, studies have suggested that certain porphyrin-related molecules, like porphomethenes, can act as inhibitors of enzymes in the heme pathway. pnas.org Investigating whether similar molecules can directly or indirectly affect UROS activity could provide new insights into the regulation of uroporphyrinogen I formation.

Development of Advanced Analytical Platforms for Uroporphyrinogen I(8-) and Isomer Profiling

Accurate and sensitive quantification of uroporphyrinogen I and its distinction from the III isomer are paramount for both research and clinical diagnostics. Future efforts will concentrate on refining existing methods and developing novel analytical platforms.

| Analytical Technique | Principle | Application in Uroporphyrinogen I Analysis | Future Developments |

| High-Performance Liquid Chromatography (HPLC) | Separation of molecules based on their physicochemical properties. | Widely used for the separation and quantification of porphyrin isomers, including uroporphyrin I and III, in biological samples like urine and feces. wiley.comwhoi.eduresearchgate.net | Development of ultra-high-performance liquid chromatography (UHPLC) methods for faster analysis times and improved resolution of isomers. researchgate.net |

| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Coupled with HPLC (LC-MS), it provides high specificity and sensitivity for the identification and quantification of porphyrins and their precursors. wiley.comnih.govnumberanalytics.com | Advancement in tandem mass spectrometry (MS/MS) for detailed structural characterization and ion mobility mass spectrometry for separating isomers based on their shape. numberanalytics.com |

| Amperometric Detection | Measurement of the current generated by the oxidation or reduction of an analyte. | Used in conjunction with HPLC for the sensitive detection of porphyrinogens. nih.gov | Integration with microfluidic devices for miniaturized and high-throughput analysis. |

| Fluorescence Spectroscopy | Detection of the light emitted by a substance after it has absorbed light. | Utilized for the detection of the oxidized form, uroporphyrin I, which is fluorescent. numberanalytics.commdpi.com | Development of novel fluorescent probes with enhanced specificity and sensitivity for uroporphyrinogen I. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information for the unambiguous identification of isomers. numberanalytics.com | Application of two-dimensional NMR techniques for more complex structural elucidation. numberanalytics.com |

Future advancements will likely focus on creating integrated platforms that combine the high separation power of UHPLC with the specificity of high-resolution mass spectrometry and the sensitivity of advanced detection methods. The development of non-invasive or minimally invasive techniques for real-time monitoring of uroporphyrinogen I levels in tissues could also revolutionize the study of porphyrias.

Integration of Multi-Omics Data for Comprehensive Uroporphyrinogen I(8-) Metabolic Understanding

A systems-level understanding of uroporphyrinogen I metabolism requires the integration of data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nih.govbiorxiv.org This approach will provide a more holistic view of the factors influencing its synthesis and accumulation.

Genomics: Identifying genetic variations in the UROS gene and other genes in the heme synthesis pathway is crucial for understanding the predisposition to conditions with elevated uroporphyrinogen I. nih.gov Genome-wide association studies (GWAS) may uncover novel genetic loci associated with altered uroporphyrinogen I levels.

Transcriptomics: Analyzing changes in gene expression profiles in response to factors that trigger uroporphyrinogen I accumulation can reveal key regulatory networks. mdpi.comnih.gov For instance, transcriptomic studies can identify upstream regulators and downstream effectors of altered heme metabolism.

Proteomics: Quantifying the levels and post-translational modifications of UROS and other enzymes in the heme pathway will provide direct insights into their functional status. biorxiv.org Proteomic analysis can also identify protein-protein interactions that may modulate enzyme activity.

Metabolomics: Untargeted metabolomic analyses can identify novel metabolites that are altered in conjunction with uroporphyrinogen I accumulation, potentially revealing new metabolic interactions and biomarkers. researchgate.net

The integration of these multi-omics datasets using advanced bioinformatics and computational modeling will be essential to construct comprehensive models of uroporphyrinogen I metabolism. nih.gov These models can then be used to predict disease risk, identify novel therapeutic targets, and personalize treatment strategies.

Exploration of Uroporphyrinogen I(8-) in Non-Canonical Biological Roles

While uroporphyrinogen I is primarily considered a non-functional byproduct of heme synthesis, emerging research is beginning to explore its potential involvement in other biological processes. nih.gov Future investigations will aim to determine if uroporphyrinogen I or its oxidized form, uroporphyrin I, have any direct biological activities beyond their role in porphyrias.

Potential areas of exploration include:

Signaling Molecule: It is conceivable that uroporphyrin I, due to its ability to accumulate in certain conditions, could act as a signaling molecule, influencing cellular processes through interactions with proteins or other cellular components.

Role in Pathogen Metabolism: Some bacteria utilize alternative heme biosynthesis pathways. nih.govasm.org Investigating the role and regulation of uroporphyrinogen I in these organisms could provide insights into microbial pathogenesis and potentially identify new antimicrobial targets. For example, some bacteria utilize a non-canonical heme biosynthesis pathway that does not involve protoporphyrin. nih.gov

Interaction with Other Metabolic Pathways: The accumulation of uroporphyrinogen I could potentially impact other metabolic pathways. For instance, studies have shown a link between heme metabolism and iron metabolism. frontiersin.orgmdpi.com Future research could explore whether uroporphyrinogen I accumulation affects cellular iron homeostasis or other interconnected metabolic networks.

Fluorescence in Necrotic Tissues: Recent findings have shown that uroporphyrin I accumulates in the necrotic tissues of some cancers after the administration of 5-aminolevulinic acid, suggesting a potential application in fluorescence-guided tumor evaluation. mdpi.com Further research is needed to explore this phenomenon in different tumor types and its potential clinical utility.

By venturing into these uncharted territories, researchers may uncover unexpected functions and implications of uroporphyrinogen I, transforming our understanding of this molecule from a mere metabolic dead-end to a potentially active participant in various biological contexts.

Q & A

Q. What enzymatic pathways lead to the formation of uroporphyrinogen I(8-), and how can researchers experimentally distinguish it from uroporphyrinogen III?

Uroporphyrinogen I(8-) is formed spontaneously via cyclization of hydroxymethylbilane (HMB) in the absence of uroporphyrinogen III synthase (UROS) . To distinguish between isomers, researchers use enzymatic assays:

- Enzyme-specific inhibition : Adding UROS inhibitors (e.g., EDTA) promotes uroporphyrinogen I accumulation, while active UROS directs synthesis toward isomer III .

- Chromatography : Reverse-phase HPLC or TLC separates isomers based on polarity differences, validated by UV-Vis spectroscopy (λmax ~380–410 nm for porphyrinogens) .

- Substrate specificity : Uroporphyrinogen decarboxylase (UROD) shows higher activity toward isomer III, enabling kinetic differentiation .

Q. What are the standard methods for quantifying uroporphyrinogen I(8-) in biological samples?

- Spectrophotometric assays : Measure absorbance at 380–410 nm after oxidation to uroporphyrin I. Calibration curves using purified standards ensure accuracy .

- Fluorometric detection : Exploit porphyrin fluorescence (ex: 405 nm, em: 620 nm) post-oxidation, with interference minimized using chelating agents .

- Enzymatic coupling : Couple uroporphyrinogen I synthesis to downstream decarboxylase reactions, measuring CO₂ release via manometric or isotopic (¹⁴C) methods .

Advanced Research Questions

Q. How can researchers resolve contradictory data on uroporphyrinogen I(8-) accumulation in UROD mutation studies?

Discrepancies in mutation effects (e.g., soluble vs. insoluble protein expression) require:

- Heterologous expression systems : Use prokaryotic (e.g., E. coli) and eukaryotic (e.g., yeast) models to assess mutation impacts on solubility and activity .

- Activity normalization : Compare mutant enzyme activity to wild-type using uroporphyrinogen I and III substrates, controlling for protein concentration via Bradford/Lowry assays .

- Structural analysis : Employ X-ray crystallography or cryo-EM to identify mutation-induced conformational changes affecting substrate binding .

Q. What experimental designs mitigate interference from spontaneous uroporphyrinogen I(8-) formation in kinetic studies?

- Time-resolved assays : Monitor reactions in real-time (e.g., stopped-flow spectroscopy) to capture early enzymatic activity before non-enzymatic cyclization dominates .

- Low-temperature conditions : Slow spontaneous reactions by conducting assays at 4°C, enhancing signal-to-noise ratios for UROS-dependent synthesis .

- Substrate analogs : Use stable HMB analogs (e.g., locked cyclic intermediates) to isolate enzymatic steps .

Q. How do researchers validate the physiological relevance of uroporphyrinogen I(8-) in porphyria models?

- Gene-edited models : CRISPR/Cas9 knockout of UROS in cell lines or mice induces uroporphyrinogen I accumulation, mimicking porphyria cutanea tarda .

- Metabolite profiling : LC-MS/MS quantifies uroporphyrin I/III ratios in urine/tissue, correlating with clinical phenotypes .

- Enzyme rescue experiments : Reintroduce functional UROS via viral vectors to reverse isomer I accumulation, confirming causality .

Methodological Frameworks

Q. What criteria ensure robust hypothesis formulation for studies on uroporphyrinogen I(8-)?

Apply the FINER framework :

- Feasible : Use accessible techniques (e.g., recombinant protein expression) .

- Novel : Focus on uncharacterized mutations or isomer-specific regulatory mechanisms .

- Ethical : Adhere to biosafety protocols for handling porphyrinogens, which are photosensitizing agents .

- Relevant : Align with gaps in porphyria pathogenesis or tetrapyrrole biosynthesis .

Q. How can conflicting results in uroporphyrinogen I(8-) detection be systematically addressed?

- Inter-laboratory validation : Share protocols and reagents (e.g., HMB standards) to standardize assays .

- Blinded analysis : Use independent researchers for data collection and interpretation to reduce bias .

- Meta-analysis : Aggregate data from published studies to identify trends obscured by small sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.